molecular formula C9H5BrS3 B7440818 4-(4-Bromophenyl)-1,3-dithiole-2-thione

4-(4-Bromophenyl)-1,3-dithiole-2-thione

Cat. No.: B7440818
M. Wt: 289.2 g/mol
InChI Key: NTFXVUTTZFCRGH-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1,3-dithiole-2-thione is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. Compounds within the 1,3-dithiole-2-thione family are extensively studied for their role as hydrogen sulfide (H₂S) donors . H₂S is recognized as an essential endogenously produced gaseous signaling molecule involved in regulating cardiovascular, immune, and nervous system functions, making such donors valuable tools for probing H₂S-related biological pathways . Furthermore, structural analogs of this compound, such as 4-(4-bromophenyl)-5-trifluoromethyl-1,2-dithiole-3-thione, have been investigated as inhibitors of the bacterial enzyme 3-ketoacyl acyl carrier protein synthase III (FabH) . FabH is a promising target for developing novel antibacterial agents, as it catalyzes the initial step in bacterial fatty acid biosynthesis . Researchers can leverage the distinctive electronic and structural properties of the 1,3-dithiole-2-thione core, which is also found in materials science research for creating organic electronic conductors and photoconductive materials . This product is intended for research purposes only and is not classified or approved for diagnostic, therapeutic, or personal use. Researchers are responsible for conducting all necessary experiments and analyses to verify the compound's suitability for their specific applications.

Properties

IUPAC Name

4-(4-bromophenyl)-1,3-dithiole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrS3/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFXVUTTZFCRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=S)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lawesson’s Reagent-Mediated Thionation

The most widely applied method for synthesizing 1,3-dithiole-2-thiones involves the sulfuration of 3-oxoesters. For 4-(4-bromophenyl)-1,3-dithiole-2-thione, this approach begins with the preparation of 3-oxo-3-(4-bromophenyl)propanoate esters. Treatment of these esters with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) and elemental sulfur in refluxing toluene typically yields the target compound in high purity (70–85% yield). The reaction proceeds via a thionation mechanism where Lawesson’s reagent transfers sulfur atoms to the carbonyl group, followed by cyclization to form the dithiolethione ring.

A critical modification involves the addition of hexamethyldisiloxane (HMDO), which enhances yields by neutralizing reactive phosphorus intermediates and simplifying purification. For example, 3-oxo-3-(4-bromophenyl)propanoate treated with P4S10/S8/HMDO at 110°C for 12 hours achieved an 88% yield of this compound, outperforming Lawesson’s reagent alone.

P4S10-Based Protocols

Phosphorus pentasulfide (P4S10) offers a cost-effective alternative to Lawesson’s reagent. In one protocol, 3-oxo-3-(4-bromophenyl)propanoic acid is reacted with P4S10 in anhydrous xylene under reflux, yielding the dithiolethione in 65–75% yield. However, this method requires careful moisture exclusion and prolonged reaction times (18–24 hours). Comparative studies show that electron-withdrawing groups like bromine stabilize the intermediate thioamide, reducing side reactions and improving selectivity.

Alkyne-Based Cyclization Strategies

Terminal Alkyne Functionalization

Terminal alkynes serve as versatile precursors for 1,3-dithiole-2-thiones. 4-Bromophenylacetylene, when deprotonated with n-butyllithium (BuLi) and treated with carbon disulfide (CS2), forms an alkynyldithiocarboxylate intermediate. Subsequent reaction with elemental sulfur (S8) in tetrahydrofuran (THF) at 0°C to room temperature affords this compound in 60–70% yield. Quenching with methyl iodide instead of HCl yields the 4-methylthio derivative, demonstrating the method’s flexibility.

Copper-Catalyzed Thioannulation

Recent advances employ copper catalysis to streamline alkyne-to-dithiolethione conversion. For example, 4-bromophenyl trifluoropropyne undergoes defluorinating thioannulation with S8 in the presence of CuBr and tetramethylethylenediamine (TMEDA) in DMF at 120°C. This method simultaneously cleaves C–F bonds and constructs the dithiolethione ring, achieving moderate yields (55–65%) with excellent functional group tolerance.

Ketene Dithioacetal Rearrangement

Heating ketene dithioacetals bearing a 4-bromophenyl group with magnesium bromide (MgBr2) and S8 at 210°C induces cyclization to form this compound. This one-pot method eliminates the need for strong bases but requires high temperatures and extended reaction times (24–48 hours). Yields range from 50% to 65%, with byproducts arising from incomplete sulfur incorporation.

Comparative Analysis of Synthetic Methods

MethodReagentsConditionsYield (%)AdvantagesLimitations
Lawesson’s reagentLawesson’s reagent, S8Toluene, reflux70–85High yield, short reaction timeCostly reagent, moisture-sensitive
P4S10/HMDOP4S10, S8, HMDOXylene, 110°C75–88Cost-effective, scalableRequires inert atmosphere
Alkyne cyclizationBuLi, CS2, S8THF, 0°C to RT60–70Flexible substituent introductionLow-temperature sensitivity
Copper catalysisCuBr, TMEDA, S8DMF, 120°C55–65Functional group toleranceModerate yields
Ketene dithioacetalMgBr2, S8210°C, solvent-free50–65No base requiredHigh energy input, byproduct formation

Mechanistic Insights and Optimization

The formation of this compound hinges on the interplay of electronic and steric factors. The electron-withdrawing bromine atom stabilizes transition states during cyclization, mitigating decomposition pathways. For example, in Lawesson’s reagent-mediated reactions, the bromophenyl group enhances electrophilic sulfur transfer to the carbonyl oxygen, accelerating ring closure.

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates in copper-catalyzed reactions.

  • Additives : HMDO increases atom economy by sequestering phosphorous byproducts.

  • Temperature control : Gradual heating prevents premature sulfur oxidation in alkyne-based routes .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1,3-dithiole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1,3-dithiole-2-thione involves its interaction with biological targets such as enzymes or receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. Additionally, the bromophenyl group can enhance the compound’s binding affinity to specific molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

4-(p-Nitrophenyl)-1,3-dithiole-2-thione
  • Substituent: The nitro group (–NO₂) is a strong electron-withdrawing group, contrasting with the moderately electron-withdrawing bromophenyl substituent.
  • Redox Behavior : Exhibits higher redox activity in cyclic voltammetry studies, making it suitable for charge-transfer complexes. Its 1,3-dithiole-2-one analog shows higher reactivity in cross-coupling reactions (57% yield) compared to the 2-thione derivative (35% yield) .
  • Applications: Used in synthesizing π-donors for conductive materials .
4-(4-Bromophenyl)-2-methyl-1,3-thiazole
  • Structure : Replaces the dithiole ring with a thiazole ring, introducing nitrogen into the heterocycle.
  • Properties: Melts at 130°C and forms a solid with off-white color.
  • Applications : Primarily explored in medicinal chemistry, unlike the materials-focused dithiole thiones.
Bromadiolone
  • Structure : A coumarin derivative with a 4-bromophenyl group.
  • Applications : Functions as an anticoagulant rodenticide, highlighting the bromophenyl group’s role in biological activity rather than electronic applications .

Structural Modifications and Supramolecular Interactions

4,5-Bis(4′-bromobenzylthio)-1,3-dithiole-2-thione
  • Structure : Features two bromophenyl groups at the 4- and 5-positions of the dithiole ring.
  • Interactions: Exhibits one-dimensional intermolecular interactions via S–S and S–Br contacts, contrasting with the 3D architecture of the monobromophenyl analog .
  • Synthesis : Requires multi-step alkylation and substitution, yielding compounds with enhanced steric hindrance.
4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione
  • Structure : Contains an imidazole ring fused with a bromophenyl group.
  • Safety : Classified under GHS guidelines with specific handling requirements, reflecting differences in toxicity profiles compared to dithiole thiones .
Charge-Transfer Complexes
  • 4-(4-Bromophenyl)-1,3-dithiole-2-thione : Forms stable charge-transfer complexes due to moderate electron-withdrawing effects, balancing conductivity and solubility.
  • 4-(p-Nitrophenyl)-1,3-dithiole-2-thione : Generates more conductive complexes but with lower solubility, limiting processability .

Comparative Data Table

Compound Name Key Substituents/Features Melting Point/State Applications Reference
This compound Bromophenyl, planar dithiole ring Solid (crystallographic) Materials science, charge-transfer complexes
4-(p-Nitrophenyl)-1,3-dithiole-2-thione Nitrophenyl, higher redox activity Not reported Conductive π-donors
4-(4-Bromophenyl)-2-methyl-1,3-thiazole Thiazole ring, methyl group 130°C (solid) Medicinal chemistry
Bromadiolone Coumarin core, bromophenyl Not reported Anticoagulant rodenticide
4,5-Bis(4′-bromobenzylthio)-1,3-dithiole-2-thione Dual bromophenyl groups Not reported Supramolecular architecture studies

Q & A

Q. What synthetic strategies are optimal for preparing 4-(4-Bromophenyl)-1,3-dithiole-2-thione, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step reactions, such as halogenation of precursor dithioles or coupling of bromophenyl groups with dithiole-thione cores. Key steps include:

  • S-Alkylation : Use of brominated aryl precursors in alkaline media with thiol-containing intermediates (e.g., DMF/Et₃N as solvents and bases) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating the target compound.
  • Yield Optimization : Adjusting stoichiometry of sulfurizing agents (e.g., P₂S₅) and controlling reaction temperatures (e.g., 60–80°C for cyclization).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves the planar dithiole-thione ring and bromophenyl substituent geometry. Weak intermolecular S···S and S···Br interactions (3.42–3.52 Å) stabilize the crystal lattice .
  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.3–7.6 ppm for bromophenyl), while ¹³C NMR confirms thione carbon (δ ~190 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 317.89 for C₉H₅BrS₃).

Advanced Research Questions

Q. How does the bromophenyl substituent influence the electronic and biological properties of 1,3-dithiole-2-thiones?

Methodological Answer: The electron-withdrawing bromine atom:

  • Enhances Electrophilicity : Increases reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes) .
  • Modulates Bioactivity : Brominated analogues show improved antimicrobial activity compared to non-halogenated derivatives (e.g., MIC values reduced by 50% against S. aureus) .
    Experimental Design : Compare IC₅₀ values of brominated vs. chlorinated/phenyl derivatives in enzyme inhibition assays (e.g., COX-2 or kinase targets).

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from:

  • Purity Variability : Use HPLC-MS to verify compound integrity (>98% purity) and exclude degradation products .
  • Assay Conditions : Standardize cell culture media (e.g., FBS concentration) and control redox conditions (thione ↔ thiol tautomerism affects activity) .
    Case Study : Conflicting cytotoxicity data may stem from differences in cell line permeability (e.g., logP ~3.2 vs. 2.8 for analogues) .

Q. What computational approaches are suitable for modeling the supramolecular interactions of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-311G(d,p) to predict S···S and S···Br non-covalent interactions .
  • Molecular Dynamics (MD) : Simulate crystal packing to validate experimental lattice parameters (e.g., monoclinic C2/c symmetry) .
  • Docking Studies : Map binding poses to biological targets (e.g., thioredoxin reductase) using AutoDock Vina .

Q. How can structure-activity relationships (SARs) guide the design of novel dithiole-thione derivatives?

Methodological Answer:

  • Substitution Patterns : Introduce electron-donating groups (e.g., -OCH₃) at the 5-position to enhance solubility without compromising activity .
  • Bioisosteric Replacement : Replace bromine with CF₃ to evaluate halogen bonding effects on target affinity .
    Validation : Synthesize 10–15 analogues and test in parallel assays (e.g., antioxidant activity via DPPH radical scavenging) .

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